4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate
Description
The compound 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate (IUPAC name: 4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl N,N-dimethylcarbamate; CAS: 898406-14-9) is a synthetic coumarin derivative with a molecular formula of C₂₁H₁₇NO₆ and a molecular weight of 403.37 g/mol . Its structure comprises:
- A 7-methoxybenzofuran-2-yl moiety fused to the coumarin core.
- A 7-methyl group and 2-oxo substitution on the chromen ring.
- A dimethylcarbamate ester at the 6-position.
The methoxy and carbamate substituents in this compound likely modulate its electronic properties and solubility .
Properties
IUPAC Name |
[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-12-8-18-14(10-17(12)29-22(25)23(2)3)15(11-20(24)27-18)19-9-13-6-5-7-16(26-4)21(13)28-19/h5-11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXJEMMZCFLQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(=O)N(C)C)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multiple steps. One common approach starts with the coupling of 2-bromo-4-chlorophenol with 4′-methoxypropiophenone, followed by cyclization under optimized conditions to form the benzofuran moiety . The chromenone structure is then introduced through further cyclization and functionalization steps. Finally, the dimethylcarbamate group is added using standard carbamate formation reactions involving dimethylamine and a suitable carbamoyl chloride .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate can undergo various chemical reactions, including:
Oxidation: The benzofuran and chromenone moieties can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups in the chromenone structure can be reduced to alcohols using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a versatile building block in the synthesis of more complex molecules.
- Coordination Chemistry : It acts as a ligand, facilitating the formation of coordination complexes with metal ions.
Biology
- Antimicrobial Activity : Research has shown that the compound exhibits antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it demonstrated an MIC of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
Medicine
- Anticancer Properties : The compound has been investigated for its cytotoxic effects on various cancer cell lines. A study reported significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent anticancer activity.
Industry
- Material Development : It is utilized in developing new materials with specific properties such as fluorescence or conductivity.
Anticancer Activity
- Mechanism : Induces apoptosis through caspase activation and modulation of apoptotic pathways.
- Research Findings : Significant effects against cancer cell lines have been documented, showcasing its potential as an anticancer therapeutic agent.
Antimicrobial Properties
- The compound disrupts bacterial cell membranes, leading to cell lysis. Its broad-spectrum activity against various pathogens highlights its potential utility in treating infections.
Anti-inflammatory Effects
- Preliminary studies suggest anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
Case Studies
- Antiviral Activity : A study published in "Molecules" explored the compound's effectiveness against herpes simplex virus type 1 (HSV-1) and influenza A virus (H1N1). It exhibited moderate antiviral activity against HSV-1 but minimal efficacy against H1N1.
- Herbicidal Properties : Research conducted on various weed species demonstrated moderate herbicidal activity, suggesting potential applications in agriculture.
- Therapeutic Potential : Investigations into the compound's ability to induce apoptosis in cancer cells provide insights into its mechanisms as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate involves its interaction with specific molecular targets. The benzofuran and chromenone moieties can interact with enzymes and receptors through hydrogen bonding, π-stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The target compound differs from analogues in substituent placement and functional groups. Below is a comparative analysis:
Table 1: Structural Comparison of the Target Compound and Analogues
Functional Implications
Methoxy Substitution on Benzofuran
- In contrast, the 2,4-dimethoxybenzylidene substituent in the Z-isomer (C₂₂H₂₁NO₇) introduces steric bulk and conjugated π-systems, which may alter binding affinity in biological systems .
Chromen-6-yl Substituents
Physicochemical Properties (Inferred)
Table 2: Estimated Physicochemical Properties
- The target compound’s dimethylcarbamate group balances lipophilicity and metabolic stability, whereas the acetamide analogue (C₂₁H₁₇NO₆) may exhibit higher aqueous solubility due to hydrogen bonding .
Biological Activity
The compound 4-(7-methoxybenzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a derivative of coumarin, which has garnered attention for its potential biological activities. Coumarin derivatives are known for various pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article synthesizes current research findings on the biological activity of this specific compound, providing insights into its mechanisms and potential therapeutic applications.
Chemical Structure
The structure of the compound can be detailed as follows:
- Chemical Formula : C₁₈H₁₉N₃O₅
- Molecular Weight : 357.35 g/mol
- Structural Features : Contains a chromenone core with methoxy and dimethylcarbamate substituents.
Biological Activity Overview
Research highlights the following biological activities associated with this compound:
-
Anticancer Activity :
- The compound exhibits cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis through the activation of caspases and modulation of apoptotic pathways.
- A study demonstrated significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating potent anticancer properties .
-
Antimicrobial Properties :
- Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- The compound’s mechanism involves disruption of bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Test System | Result | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 12 µM | |
| Antimicrobial | S. aureus, E. coli | MIC = 32 µg/mL | |
| Anti-inflammatory | Macrophage culture | Reduced TNF-alpha production |
Case Study: Anticancer Mechanism
A recent study focused on the anticancer effects of the compound on human breast cancer cells. The researchers treated MCF-7 cells with varying concentrations of the compound and assessed cell viability using MTT assays. Flow cytometry analysis revealed that treatment with 10 µM led to a significant increase in apoptotic cells compared to control groups, indicating that the compound effectively triggers programmed cell death.
Case Study: Antimicrobial Activity
In another investigation, the antimicrobial efficacy was tested using agar diffusion methods. The results indicated that the compound inhibited bacterial growth significantly at concentrations as low as 16 µg/mL. Further analysis using scanning electron microscopy showed morphological changes in treated bacterial cells, confirming membrane disruption as a mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
